molecular formula C28H30N4O3 B1671465 Geranylgeranyl transferase inhibitor-2147 CAS No. 191102-87-1

Geranylgeranyl transferase inhibitor-2147

Cat. No. B1671465
M. Wt: 470.6 g/mol
InChI Key: TUQRZGWNDBXSNP-SANMLTNESA-N
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Description

Geranylgeranyl transferase inhibitor-2147 (GGTI-2147) is a compound that inhibits the enzyme protein geranylgeranyl transferase-1 (PGGT-1 or GGTase-I). This enzyme catalyzes the geranylgeranylation of cysteine residues near the C-termini of a variety of proteins, including most monomeric GTP binding precursor proteins belonging to the Rho, Rac, and Rap subfamilies . These proteins are involved in signaling pathways controlling important processes such as cell differentiation and growth . GGTI-2147 has been shown to decrease Rac1 activity, down-regulate p65 expression, and ameliorate OGD/R-induced neuronal apoptosis .


Molecular Structure Analysis

The molecular formula of GGTI-2147 is C28H30N4O3 . The IUPAC name is methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate . The molecular weight is 470.6 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .


Chemical Reactions Analysis

The enzyme protein:geranylgeranyl transferase-1 (PGGT-1 or GGTase-I) catalyzes the geranylgeranylation of cysteine residues near the C-termini of a variety of proteins . The exact chemical reactions involving GGTI-2147 are not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of GGTI-2147 include a molecular weight of 470.6 g/mol, a XLogP3-AA of 5.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 .

Scientific Research Applications

Inhibition of Cell Proliferation and Cancer Treatment

Geranylgeranyl transferase inhibitors (GGTIs), including Geranylgeranyl transferase inhibitor-2147, have been investigated for their role in inhibiting cell proliferation, especially in the context of cancer treatment. Studies have shown that these inhibitors can interfere with signaling pathways controlling important processes such as cell differentiation and growth. For instance, they have shown promise in the treatment of cancers, smooth muscle hyperplasia, and parasitic infections like malaria (El Oualid et al., 2006).

Impact on Bone Disease and Myeloma

Research has also demonstrated the potential of Geranylgeranyl transferase inhibitors in treating bone diseases. In a study using the 5T2MM model of multiple myeloma, a GGTase II inhibitor significantly reduced osteoclast numbers and surface, preventing bone loss and development of osteolytic bone lesions induced by myeloma cells (Lawson et al., 2008).

Modulation of Autophagy and Apoptosis

Geranylgeranyl transferase 1 (GGT1) plays a critical role in modulating programmed cell death pathways. Inhibition of GGT1, as achieved by specific inhibitors, induces simultaneous apoptosis and autophagy in human airway smooth muscle cells. This process is mediated by p53-dependent pathways, suggesting a significant role for GGT1 in cell viability regulation (Ghavami et al., 2012).

Targeting the Mevalonate Synthesis Pathway

GGTI-2147 has been linked to the therapeutic targeting of the mevalonate synthesis pathway in cancer treatment. The inhibition of this pathway can lead to a dose-dependent reduction in tumor cell proliferation, adhesion, and invasiveness (Andela et al., 2003).

Role in Protein Isoprenylation and Insulin Secretion

Inhibitors of protein isoprenylation, such as GGTI-2147, have been studied for their effects on insulin secretion. These inhibitors can significantly impede glucose- and calcium-induced insulin secretion, highlighting their potential in diabetes research [(Amin et al., 2002)](https://https://consensus.app/papers/inhibition-glucose-calciuminduced-insulin-secretion-amin/1a72ef7ed0785a428a6bf7e1c728ddf8/?utm_source=chatgpt).

Future Directions

The development of this novel dual FGTI overcomes a major hurdle in KRAS resistance, thwarting growth of patient-derived mutant KRAS-driven xenografts from patients with pancreatic cancer, and as such it warrants further preclinical and clinical studies .

properties

IUPAC Name

methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRZGWNDBXSNP-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylgeranyl transferase inhibitor-2147

CAS RN

191102-87-1
Record name GGTI 2147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Amin, HQ Chen, M Tannous, R Gibbs… - Journal of Pharmacology …, 2002 - ASPET
… Furthermore, manumycin A, a natural inhibitor of protein farnesylation, and geranylgeranyl transferase inhibitor-2147 (GGTI-2147), a peptidomimetic inhibitor of protein …
Number of citations: 48 jpet.aspetjournals.org
A Kowluru - Journal of cellular and molecular medicine, 2008 - Wiley Online Library
• Insulin secretion – a simplified view • Endogenous GTP and its binding proteins are important for GSIS • G‐proteins undergo post‐translational modifications • Data accrued from …
Number of citations: 40 onlinelibrary.wiley.com
M Tsuchiya, M Hosaka, T Moriguchi, S Zhang… - …, 2010 - academic.oup.com
… pathway, we used HMG-CoA reductase inhibitor lovastatin (Wako, Osaka, Japan) (2), geranylgeranylation reaction inhibitor GGTI-2147 (geranylgeranyl transferase inhibitor-2147) (12), …
Number of citations: 64 academic.oup.com
P Schotte, G Denecker, A Van Den Broeke… - Journal of Biological …, 2004 - ASBMB
… 4 h after transfection with medium containing geranylgeranyl transferase inhibitor 2147 (10 μm, … Similarly, we also tested the effect of the geranylgeranyl transferase inhibitor 2147, which …
Number of citations: 208 www.jbc.org
MM Gorska, R Alam - Journal of allergy and clinical immunology, 2003 - Elsevier
… Geranylgeranyl transferase inhibitor 2147 (GGTI-2147) is a peptidomimetic inhibitor of protein geranylgeranylation. SCH 66336 is an example of tricyclic farnesyl transferase inhibitors. …
Number of citations: 19 www.sciencedirect.com

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